3,4-Diaminobenzamide
Overview
Description
3,4-Diaminobenzamide, also known as 3,4-DAB, is an organic compound that is widely used in scientific research. It is an amide derivative of benzoic acid and is composed of a benzene ring and an amide group. It is a white crystalline solid that is soluble in water and other polar solvents. 3,4-DAB has a variety of applications in biochemical, physiological, and medical research.
Scientific Research Applications
Synthesis and Chemical Applications
3,4-Diaminobenzamide, a chemical compound, has been utilized in various synthesis and chemical applications. A study by Zhang et al. (2019) demonstrated its use in a green method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole, highlighting its efficiency and selectivity in chemical reactions (Zhang, Yang, Li, & Sun, 2019).
Library Synthesis of Diaminobenzamides
In the realm of combinatorial chemistry, South et al. (2000) described a parallel solution-phase library synthesis of functionalized diaminobenzamides. This process employed polymer-assisted solution-phase techniques, highlighting the compound's role in facilitating diverse chemical libraries (South et al., 2000).
Anti-Proliferative Agents in Cancer Research
Lee et al. (2009) explored the anti-proliferative activity of 2,5-diaminobenzamide derivatives against human cancer cell lines, demonstrating its potential as a growth inhibitor and suggesting its applicability in cancer research (Lee, Park, Hong, Park, & Lee, 2009).
Environmental Applications
Manzoor et al. (2022) reported the use of tribenzamides, synthesized from diaminobenzamide, in detecting mercuric ions in aqueous media. This highlights its potential application in environmental monitoring and pollution detection (Manzoor, Kokab, Nawab, Shah, Siddiqi, & Iqbal, 2022).
Mechanism of Action
Target of Action
The primary target of 3,4-Diaminobenzamide is the protein Cyclophilin A . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which plays a crucial role in protein folding .
Mode of Action
this compound interacts with its target, Cyclophilin A, by forming a complex . This interaction can influence the activity of Cyclophilin A, potentially affecting its role in protein folding .
Result of Action
Given its interaction with Cyclophilin A, it could potentially influence protein folding processes within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its target and performs its function. For instance, it is recommended to store this compound under inert gas at 4°C .
Biochemical Analysis
Biochemical Properties
3,4-Diaminobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of nanosized polyamides containing bioactive pendant structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3,4-diaminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXMMUQTCONEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611414 | |
Record name | 3,4-Diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7005-37-0 | |
Record name | 3,4-Diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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